molecular formula C19H19N3O3 B2466989 N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-70-6

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2466989
CAS RN: 899740-70-6
M. Wt: 337.379
InChI Key: FKSYXSVLCBAGDB-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. The name suggests it contains a naphthyridine core, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic and amidation reactions .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has been explored for its reactivity and potential applications in chemical synthesis. For instance, compounds similar to this have undergone Hofmann rearrangement and other reactions to yield novel heterocyclic systems, demonstrating typical pyrrole-type reactivity and forming products with unique structures and potential applications in medicinal chemistry and materials science (Deady & Devine, 2006).

Catalysis and Green Chemistry

In the context of green chemistry and catalysis, derivatives of naphthyridine, like the one mentioned, are of interest due to their potential as intermediates in environmentally benign reactions. For example, 2-methoxynaphthalene, an intermediate related to this compound, has been utilized in catalytic methylation studies using dimethyl carbonate, highlighting approaches to more sustainable and less toxic synthetic methodologies (Yadav & Salunke, 2013).

Antibacterial Research

There's ongoing research into the antibacterial properties of naphthyridine derivatives. Studies have focused on synthesizing and testing various analogues for antibacterial activity, indicating the potential of these compounds to contribute to the development of new antibacterial agents. The structural modifications on the naphthyridine core can significantly influence antibacterial activity, providing a valuable insight into the relationship between chemical structure and biological function (Egawa et al., 1984).

Antitumor Agents

The exploration of naphthyridine derivatives as potential antitumor agents is another significant area of research. Studies have synthesized and evaluated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines. These efforts underscore the therapeutic potential of naphthyridine derivatives in cancer treatment, highlighting their role in the discovery of new anticancer drugs (Deady et al., 2005).

Future Directions

While specific future directions for this compound are not known, similar compounds often have potential applications in medicinal chemistry, such as the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-22-17-14(7-5-10-20-17)12-15(19(22)24)18(23)21-11-9-13-6-3-4-8-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSYXSVLCBAGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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